[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10FNO2S It is known for its unique structural properties, which include a fluorophenyl group attached to an imino group and a dimethyl-lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-fluoroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties and reactivity.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound.
Scientific Research Applications
[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone:
[(2-Methylphenyl)imino]dimethyl-lambda6-sulfanone: The presence of a methyl group instead of a halogen atom results in different reactivity and uses.
Properties
Molecular Formula |
C8H10FNOS |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2-fluorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10FNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
IQRWWWCMKUBYJE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=CC=C1F)(=O)C |
Origin of Product |
United States |
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